molecular formula C20H32N4O4 B11789594 tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11789594
M. Wt: 392.5 g/mol
InChI Key: LUQYTKBEXIXWCX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reaction results in the formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is then further reacted to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of catalysts.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to its combination of tert-butyl, piperazine, and pyridine groups

Properties

Molecular Formula

C20H32N4O4

Molecular Weight

392.5 g/mol

IUPAC Name

tert-butyl 4-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H32N4O4/c1-19(2,3)27-17(25)22-14-15-7-8-16(21-13-15)23-9-11-24(12-10-23)18(26)28-20(4,5)6/h7-8,13H,9-12,14H2,1-6H3,(H,22,25)

InChI Key

LUQYTKBEXIXWCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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